molecular formula C18H28N8O5 B12379230 (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide

(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide

Cat. No.: B12379230
M. Wt: 436.5 g/mol
InChI Key: RMWMJBLPIZMQJX-NRLGGPHMSA-N
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Description

The compound (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the oxolan ring and the hexanamide side chain. Key reagents include amino acids, protecting groups, and coupling agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This interaction can influence various cellular pathways, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and nucleoside analogs that share structural features with (2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide . Examples include:

  • (2S)-2-amino-6-(carbamoylamino)hexanoic acid
  • (2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carboxamide

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H28N8O5

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide

InChI

InChI=1S/C18H28N8O5/c19-9(3-1-2-4-22-18(21)30)17(29)26-12-10(6-27)31-15(14(12)28)8-5-23-13-11(8)24-7-25-16(13)20/h5,7-10,12,14-15,27-28H,1-4,6,19H2,(H,26,29)(H2,20,24,25)(H3,21,22,30)/t8?,9-,10+,12-,14-,15+/m0/s1

InChI Key

RMWMJBLPIZMQJX-NRLGGPHMSA-N

Isomeric SMILES

C1=NC2=C(C1[C@@H]3[C@H]([C@H]([C@H](O3)CO)NC(=O)[C@H](CCCCNC(=O)N)N)O)N=CN=C2N

Canonical SMILES

C1=NC2=C(C1C3C(C(C(O3)CO)NC(=O)C(CCCCNC(=O)N)N)O)N=CN=C2N

Origin of Product

United States

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